2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with a molecular formula of C18H26N2O3 This compound is characterized by the presence of a benzamide core, substituted with a 3,3-dimethylbutanoyl group and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with an amine under dehydrating conditions.
Introduction of the 3,3-Dimethylbutanoyl Group: The 3,3-dimethylbutanoyl group is introduced via an acylation reaction using 3,3-dimethylbutanoyl chloride in the presence of a base such as pyridine.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the attachment of the tetrahydrofuran-2-ylmethyl group through a nucleophilic substitution reaction, typically using tetrahydrofuran-2-ylmethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or ester functional groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,3-dimethylbutanoyl)amino]benzamide
- N-(tetrahydrofuran-2-ylmethyl)benzamide
- 3,3-dimethylbutanoyl chloride
Uniqueness
2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H26N2O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(3,3-dimethylbutanoylamino)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)11-16(21)20-15-9-5-4-8-14(15)17(22)19-12-13-7-6-10-23-13/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
JNKWQBJWWJFZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2 |
Origin of Product |
United States |
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